molecular formula C14H10ClNO2 B057594 N-(2-Benzoyl-4-chlorophenyl)formamide CAS No. 10352-28-0

N-(2-Benzoyl-4-chlorophenyl)formamide

Cat. No. B057594
CAS RN: 10352-28-0
M. Wt: 259.69 g/mol
InChI Key: DSPFYCLSZSPMTO-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)formamide, also known as 2’-Benzoyl-4’-chloroformanilide or 5-Chloro-2-formamidobenzophenone, is a chemical compound with the molecular formula C14H10ClNO2 . It has a molecular weight of 259.69 .


Molecular Structure Analysis

The molecular structure of N-(2-Benzoyl-4-chlorophenyl)formamide consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 259.040009 Da .


Physical And Chemical Properties Analysis

N-(2-Benzoyl-4-chlorophenyl)formamide has a density of 1.3±0.1 g/cm³ . It has a boiling point of 504.1±45.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.4±3.0 kJ/mol . The flash point is 258.7±28.7 °C . The index of refraction is 1.640 . The molar refractivity is 70.7±0.3 cm³ . The polar surface area is 46 Ų . The polarizability is 28.0±0.5 10^-24 cm³ . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 196.3±3.0 cm³ .

Scientific Research Applications

  • Synthesis and crystal structure analysis of related compounds:

    • A study by Demir et al. (2016) investigated the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research involved X-ray diffraction, IR, NMR, UV-Vis spectra, and DFT calculations (Demir et al., 2016).
  • Structural conformation studies:

    • Several studies, such as those by Gowda et al. (2008), have explored the conformations of N-H and C=O bonds in structures similar to N-(2-Benzoyl-4-chlorophenyl)formamide, including N-(2,4-Dichlorophenyl)benzamide and N-(4-Chlorophenyl)benzamide. These studies provide insights into the molecular geometry and hydrogen bonding patterns of these compounds (Gowda et al., 2008a), (Gowda et al., 2008b).
  • Chemical reactivity and potential applications:

    • Fahim and Shalaby (2019) studied the chemical reactivity of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N dimethyl formamide dimethyl acetal, leading to novel sulfonamide derivatives. This research highlighted potential applications in antitumor activity and molecular docking (Fahim & Shalaby, 2019).
  • Corrosion inhibition studies:

    • Zulkifli et al. (2017) conducted research on thiourea derivatives, including N-((3chlorophenyl) carbamothioyl) benzamide and N-((4-chlorophenyl) carbamothioyl) benzamide, for use as corrosion inhibitors on mild steel in 1M H2SO4. These studies are significant for industrial applications where corrosion resistance is crucial (Zulkifli, Kassim, & Nordin, 2017).
  • Potential as plant growth regulators:

    • Hatim and Joshi (2004) synthesized and evaluated the activity of N-(2-benzoyl-4-chlorophenyl)benzamides for their plant growth promoting potential. This research adds to the understanding of how such compounds can be used in agriculture (Hatim & Joshi, 2004).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPFYCLSZSPMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145886
Record name N-(2-Benzoyl-4-chlorophenyl)formamide
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-chlorophenyl)formamide

CAS RN

10352-28-0
Record name N-(2-Benzoyl-4-chlorophenyl)formamide
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Record name Formamido chlorobenzophenone
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Record name N-(2-Benzoyl-4-chlorophenyl)formamide
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Record name N-(2-benzoyl-4-chlorophenyl)formamide
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Record name 5-CHLORO-2-FORMAMIDOBENZOPHENONE
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Synthesis routes and methods I

Procedure details

A mixture of 100 g (0.43 mole) of 2-amino-5-chlorobenzophenone and 500 g formic acid was refluxed for 1 hr, and then cooled and poured into 1 l. of ice water. The solid that precipitated was collected on a filter, washed with water, dried in air, and recrystallized from heptane-benzene to give 103.5 g (93%) of the formamide as colorless crystals, mp 89°-91°.
Quantity
100 g
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500 g
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[Compound]
Name
ice water
Quantity
0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 34.7 parts of 2-amino-5-chlorobenzophenone in 100 volume parts of formic acid is refluxed for 1.5 hour, and the excess formic acid is distilled off under reduced pressure. The residue is dissolved in 30 volume parts of ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate and water in this order, and dried over sodium sulfate, followed by distilling off the solvent. Treatment of the residue with n-hexane gives 5-chloro-2-formamidobenzophenone as pale yellow crystals. Recrystallization of the crystals from ethanol gives pale yellow granules melting at 92.5° to 93° C. Yield: 98%
[Compound]
Name
34.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Mutra, GK Dhandabani… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new synthetic protocol has been developed for the synthesis of N‐formamide derivatives using ethers as a C1 synthon under metal‐free reaction conditions. The reaction is proposed …
Number of citations: 31 onlinelibrary.wiley.com

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